molecular formula C11H12INO3 B12339007 Ethyl 4-acetamido-3-iodobenzoate

Ethyl 4-acetamido-3-iodobenzoate

Cat. No.: B12339007
M. Wt: 333.12 g/mol
InChI Key: KCXIXYQKKLBKIF-UHFFFAOYSA-N
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Description

Contextualization of Ethyl 4-acetamido-3-iodobenzoate within the Class of Aryl Iodides

This compound belongs to the broader class of aryl iodides, which are organic compounds containing an iodine atom directly attached to an aromatic ring. Aryl iodides are particularly valued in organic synthesis due to the unique properties of the carbon-iodine bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and thus excellent substrates in a variety of coupling reactions. nih.govresearchgate.net

The presence of both an acetamido group and an ethyl ester group on the benzene (B151609) ring of this compound further modulates its chemical properties. These groups can influence the electronic environment of the aromatic ring and provide additional sites for chemical modification.

Significance of Iodine Substitution in Aromatic Systems for Chemical Transformations

The substitution of a hydrogen atom with iodine on an aromatic ring is a pivotal strategy in synthetic organic chemistry. manac-inc.co.jp The iodine substituent serves as a versatile functional group for several reasons:

Excellent Leaving Group: The iodide ion is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions.

Facilitator of Cross-Coupling Reactions: Aryl iodides are highly effective partners in a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govresearchgate.netorganic-chemistry.org These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex organic molecules, including pharmaceuticals and materials. While aryl iodides have traditionally been considered highly reactive in many palladium-catalyzed cross-coupling reactions, some studies have shown that their reactivity can be surprisingly inefficient at lower temperatures in certain systems like the Suzuki-Miyaura reaction. acs.org

Formation of Organometallic Reagents: Aryl iodides can be readily converted into organometallic reagents, such as organolithium and Grignard reagents, which are powerful nucleophiles in their own right.

Hypervalent Iodine Chemistry: The iodine atom in aryl iodides can be oxidized to higher valence states, leading to the formation of hypervalent iodine reagents. researchgate.net These reagents are valuable oxidants and electrophiles in a variety of organic transformations. researchgate.net

The strategic placement of the iodine atom at the 3-position of the ethyl 4-acetamidobenzoate scaffold provides a specific site for these transformations, allowing for regioselective synthesis.

Overview of Research Trajectories in Acetamido-Functionalized Aromatic Esters

Research involving acetamido-functionalized aromatic esters is a dynamic and expanding field. acs.org These compounds are of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates.

Key research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient methods for the synthesis of acetamido-functionalized aromatic esters. This includes the development of novel catalytic systems and the use of greener reaction conditions.

Application in Medicinal Chemistry: The acetamido group is a common feature in many pharmaceutical compounds. Researchers are actively investigating the synthesis and biological evaluation of novel acetamido-functionalized aromatic esters as potential therapeutic agents. For instance, these structures can be found in molecules with potential applications in treating diseases like cancer. mdpi.com

Use as Building Blocks in Materials Science: The unique electronic and structural properties of these compounds make them attractive building blocks for the synthesis of advanced materials, such as polymers and organic light-emitting diodes (OLEDs).

The convergence of the reactivity of the aryl iodide moiety with the synthetic versatility of the acetamido and ester functionalities positions this compound as a valuable tool for chemists in these and other areas of research.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds.

PropertyThis compoundEthyl 4-acetamidobenzoateEthyl 4-iodobenzoate (B1621894)Ethyl 4-acetamido-3-hydroxybenzoate
Molecular Formula C₁₁H₁₂INO₃C₁₁H₁₃NO₃ americanelements.comC₉H₉IO₂ nist.govnist.govC₁₁H₁₃NO₄ fda.gov
Molecular Weight 333.12 g/mol 207.23 g/mol americanelements.com276.07 g/mol sigmaaldrich.com223.23 g/mol fda.gov
CAS Number 494799-27-8 bldpharm.com5338-44-3 americanelements.com51934-41-9 nist.govnist.govsigmaaldrich.com79Q535BU4S (UNII) fda.gov
Appearance --Colorless oil-
Melting Point -153.0 to 157.0 °C americanelements.com--
Boiling Point -390.8 °C at 760 mmHg americanelements.com272 °C (lit.) sigmaaldrich.com-
Density -1.171 g/cm³ americanelements.com1.641 g/mL at 25 °C (lit.) sigmaaldrich.com-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

ethyl 4-acetamido-3-iodobenzoate

InChI

InChI=1S/C11H12INO3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

KCXIXYQKKLBKIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)I

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 Acetamido 3 Iodobenzoate

Precursor-Based Synthesis Strategies

The most common and practical approaches to synthesizing Ethyl 4-acetamido-3-iodobenzoate involve a precursor-based strategy. These methods are advantageous as they start from simpler, often commercially available molecules, and build complexity through well-understood chemical reactions. The two main precursor strategies involve either the halogenation of an ethyl 4-acetamidobenzoate derivative or the acylation of an amin-substituted iodobenzoate.

Synthesis via Halogenation of Ethyl 4-acetamidobenzoate Derivatives

This synthetic route commences with Ethyl 4-acetamidobenzoate, a compound that possesses the required ethyl ester and acetamido functionalities. nih.gov The core of this strategy is the regioselective introduction of an iodine atom onto the benzene (B151609) ring.

The introduction of iodine into the Ethyl 4-acetamidobenzoate backbone is achieved through an electrophilic aromatic substitution reaction. The mechanism is guided by the electronic properties of the substituents on the aromatic ring. The 4-acetamido group is a potent activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, thereby increasing its nucleophilicity. Conversely, the 4-ethyl benzoate (B1203000) group is a deactivating group and a meta-director.

The directing effects of these two groups work in concert to favor the substitution of iodine at the 3-position, which is ortho to the activating acetamido group and meta to the deactivating ethyl ester group.

Optimization of this reaction is critical to maximize the yield and minimize the formation of by-products. Key parameters that are often fine-tuned include the reaction temperature, the choice of solvent, and the reaction time. For instance, in a related synthesis of 4-amino-3-iodobenzoic acid ethyl ester, a high yield of 90.2% was achieved by carefully controlling the reaction temperature at 30°C and the reaction time to 2 hours. prepchem.com Similar optimization would be necessary for the iodination of Ethyl 4-acetamidobenzoate to achieve high efficiency.

The choice of the iodinating agent is a pivotal factor that dictates the success and efficiency of the synthesis. A variety of reagents can be employed for this transformation, each with its own set of advantages and required reaction conditions.

A common and cost-effective method involves the use of potassium iodide (KI) in the presence of an oxidizing agent, such as sodium hypochlorite (B82951) (NaOCl). prepchem.com In this system, the iodide ion (I⁻) is oxidized in situ to a more electrophilic iodine species, which then participates in the electrophilic aromatic substitution. Other widely used iodinating agents include iodine monochloride (ICl) and N-Iodosuccinimide (NIS). Iodine monochloride is a potent electrophile and can lead to high yields, as seen in the synthesis of related diiodinated compounds. sigmaaldrich.com N-Iodosuccinimide is a milder and more selective iodinating agent, often used when sensitive functional groups are present in the molecule.

Iodinating AgentTypical Reaction ConditionsNotes
Potassium Iodide / Sodium Hypochlorite Aqueous ethanol (B145695), 30°C, 2 hours prepchem.comA cost-effective and environmentally friendly option. prepchem.com
Iodine Monochloride Heating may be required. sigmaaldrich.comA highly reactive agent, suitable for achieving high conversion. sigmaaldrich.com
N-Iodosuccinimide (NIS) Often used with an acid catalyst in solvents like acetonitrile (B52724) or DMF.A milder agent, offering good selectivity.

Acylamino Group Introduction on Iodobenzoate Scaffolds

An alternative and equally viable synthetic strategy involves the formation of the acetamido group on a pre-formed iodinated benzene ring. This approach starts with an amin-substituted iodobenzoate precursor.

This pathway utilizes Ethyl 4-amino-3-iodobenzoate as the key starting material. cefacilinas.comyoutube.com The synthesis of the final product is then achieved through a straightforward N-acetylation reaction. This reaction involves treating the amino group with an acetylating agent to form the desired amide bond.

Commonly used acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the acidic by-product (acetic acid or hydrochloric acid) and can also act as a nucleophilic catalyst. The choice of solvent and temperature can be adjusted to optimize the reaction rate and yield.

Acetylating AgentBase/CatalystTypical Solvent
Acetic Anhydride Pyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)
Acetyl Chloride Pyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)

Alternative Synthetic Pathways and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. youtube.com For this compound, two primary disconnections can be considered.

The first and most intuitive disconnection is across the amide bond of the acetamido group. This leads to two precursor molecules: Ethyl 4-amino-3-iodobenzoate and an acetylating agent like acetyl chloride. This retrosynthetic step directly corresponds to the synthetic pathway described in section 2.1.2.1.

A second logical disconnection is at the carbon-iodine bond. This breaks the molecule down into Ethyl 4-acetamidobenzoate and an electrophilic iodine source. This analysis points towards the synthetic strategy detailed in section 2.1.1, where a halogenation reaction is the key step.

Exploration of Palladium-Catalyzed C-N Coupling in Related Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds. researchgate.netnih.gov This reaction has become a cornerstone in synthetic organic chemistry for preparing a wide array of arylamines, which are prevalent structures in pharmaceuticals, natural products, and advanced materials. nih.govrsc.org The process generally involves the coupling of an amine with an aryl halide or pseudohalide, facilitated by a palladium catalyst and a suitable ligand. nih.govtcsedsystem.edu

The widespread adoption of this method is largely due to the continuous development of sophisticated phosphine (B1218219) ligands that enhance catalyst efficacy, allowing reactions to proceed under mild, user-friendly conditions with broad substrate scope. researchgate.netmit.edu These advancements have enabled the synthesis of complex aniline (B41778) derivatives and heterocycles, often with high efficiency and functional group tolerance. nih.govmit.edu

In the context of synthesizing systems structurally related to this compound, such as substituted N-aryl acetamides, the Buchwald-Hartwig amination offers a strategic approach. For instance, the core acetanilide (B955) structure could be constructed by coupling an appropriate aminobenzoate ester with an aryl halide or vice-versa. The reaction's versatility allows for the late-stage introduction of the nitrogen-containing fragment, which can be advantageous in multi-step syntheses. nih.gov The choice of catalyst, ligand, base, and solvent is critical and is typically optimized for the specific substrates involved.

Table 1: Key Components in Palladium-Catalyzed C-N Coupling

ComponentRole in the ReactionCommon Examples
Palladium Precatalyst The source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination).Biaryl phosphines (e.g., XPhos, t-BuBrettPhos), Josiphos-type ligands. researchgate.netmit.edu
Base Activates the amine nucleophile and neutralizes the acid generated during the reaction.NaOt-Bu, K₂CO₃, Cs₂CO₃
Aryl (Pseudo)halide The electrophilic coupling partner.Aryl bromides, chlorides, triflates.
Amine The nucleophilic coupling partner.Primary amines, secondary amines, amides, carbamates.
Solvent Provides the medium for the reaction.Toluene, Dioxane, Dimethylacetamide (DMAc). nih.gov

The development of catalysts that are effective for a wide range of (hetero)aryl chlorides and bromides under mild conditions has significantly expanded the utility of this reaction. mit.edu This methodology provides a powerful alternative to classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a more limited scope. nih.gov

Investigation of Copper-Mediated Reactions

Copper-catalyzed reactions provide a valuable and often complementary approach to palladium-based methods for the synthesis of halogenated and aminated aromatic compounds. These reactions are particularly relevant for the direct iodination of arenes and for forming C-N bonds, often with different regioselectivity or functional group tolerance compared to palladium catalysis. thieme-connect.comresearchgate.net

One significant application is the copper-catalyzed C-H iodination of aromatic compounds. This method allows for the direct introduction of an iodine atom onto an aromatic ring, bypassing the need for pre-functionalized starting materials like organotin or boronic acid derivatives. thieme-connect.comnih.gov For example, systems involving 8-aminoquinoline-based aromatic carboxamides have been efficiently iodinated using a copper catalyst in the presence of an iodine source like molecular iodine (I₂) or potassium iodide (KI) and an oxidant. researchgate.net These reactions are lauded for their operational simplicity and the use of an inexpensive catalyst. thieme-connect.com

Furthermore, copper catalysis is instrumental in the radioiodination of arenes, which is crucial for the synthesis of radiopharmaceuticals for medical imaging. nih.govacs.org Copper(II) precatalysts have been developed that facilitate the rapid and clean iododeboronation of aryl boronic acids at room temperature with low catalyst loadings. nih.govacs.org This mild approach avoids the harsh conditions and toxic precursors associated with traditional methods. nih.gov

Table 2: Examples of Copper-Mediated Reactions in Aromatic Systems

Reaction TypeCatalyst SystemSubstratesKey Features
C-H Iodination Cu(OAc)₂ / I₂ / PhI(OAc)₂Aromatic CarboxamidesDirect C-H functionalization, good yields, operational simplicity. thieme-connect.com
Radio-iododeboronation [Cu(OAc)(phen)₂]OAc / [¹²⁵I]NaIAryl Boronic AcidsMild (room temp), rapid (10-25 min), low catalyst loading, clean reactions. nih.govacs.org
Oxidative Cross-Coupling Copper(I) catalyst / I₂Two different arenesInvolves in situ iodination followed by cross-coupling, highly regioselective. nih.gov

Copper-catalyzed cross-coupling can also be employed for the formation of aryl-aryl bonds through a process involving an initial iodination of one aromatic partner followed by a copper-catalyzed arylation of the other. nih.gov This method tolerates a variety of common functional groups, including esters, ketones, and amides, making it a versatile tool for constructing complex biaryl structures. nih.gov

Isolation and Purification Techniques for High-Purity Synthesis

Achieving high purity for the final product, this compound, is critical, and relies on effective isolation and purification strategies. The choice of method depends on the physical properties of the compound and the nature of the impurities present after the synthesis.

The initial workup of the reaction mixture typically involves quenching the reaction, followed by an extraction process to separate the crude product from the reaction medium, catalyst residues, and inorganic salts. This is often achieved by diluting the reaction mixture with a suitable solvent like ethyl acetate (B1210297) or dichloromethane, followed by washing with aqueous solutions such as sodium bicarbonate to neutralize any acid and brine to reduce the water content in the organic phase. mdpi.com

Column Chromatography is a primary technique for purifying organic compounds. mdpi.comacs.org This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (eluent). mdpi.comnih.gov

Stationary Phase Selection : For iodinated compounds, which can sometimes be sensitive, selecting the appropriate stationary phase is crucial. While silica gel is most common, other options like alumina (B75360) (basic, neutral, or acidic) may be employed. nih.gov It is sometimes necessary to test the stability of the target compound against different stationary phases to prevent degradation during purification. nih.gov

Eluent System : The choice of solvent or solvent mixture (eluent) is determined by the polarity of the compound and impurities. This is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). mdpi.com For compounds like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.

Recrystallization is another powerful purification technique for crystalline solids. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The resulting crystals are then filtered, washed with a small amount of cold solvent, and dried. mdpi.com

Table 3: Common Purification Techniques

TechniquePrincipleTypical ApplicationConsiderations
Liquid-Liquid Extraction Differential solubility of the compound in two immiscible liquid phases (e.g., organic/aqueous).Initial workup to remove inorganic salts, acids, and bases.Choice of solvent is key to ensure good recovery and separation.
Column Chromatography Differential adsorption of components onto a solid stationary phase.Separation of the target compound from byproducts and unreacted starting materials. acs.orgacs.orgRequires optimization of stationary and mobile phases; can be time and solvent-intensive. nih.gov
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures.Final purification step for crystalline solids to achieve high purity.Requires finding a suitable solvent system; some product loss is inevitable.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.com

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 4 Acetamido 3 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of ethyl 4-acetamido-3-iodobenzoate displays a unique set of signals that correspond to each proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons, while the coupling patterns reveal the neighboring protons.

A representative ¹H NMR spectrum shows a singlet for the amide proton (N-H), typically in the downfield region. The aromatic protons exhibit a distinct splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The ethyl group protons present as a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, respectively. The acetyl methyl protons appear as a sharp singlet.

Table 1: ¹H NMR Spectral Data of this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Amide (N-H) ~9.07 singlet -
Aromatic (H-2) ~7.55 singlet -
Aromatic (H-5) ~6.88 doublet 8.0
Aromatic (H-6) ~6.47 doublet 8.0
Ethyl (-OCH2CH3) ~3.97 quartet 6.8
Acetyl (-COCH3) ~2.22 singlet -

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbons of the ester and amide groups are typically observed in the most downfield region of the spectrum. The aromatic carbons show signals in the intermediate region, with their specific shifts influenced by the attached substituents (iodo, acetamido, and ethyl carboxylate groups). The carbons of the ethyl group and the acetyl methyl group appear in the upfield region.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon Assignment Chemical Shift (δ) in ppm
Ester Carbonyl (C=O) ~170.7
Amide Carbonyl (C=O) ~157.4
Aromatic (C-4) ~153.0
Aromatic (C-1) ~152.5
Aromatic (C-2) ~137.5
Aromatic (C-6) ~132.1
Aromatic (C-5) ~118.7
Aromatic (C-3) ~105.2
Ethyl (-OCH2CH3) ~64.2
Acetyl (-COCH3) ~22.9

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Connectivity

To unequivocally confirm the structural assignment, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons, as well as a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the ethyl methylene protons will show a correlation to the signal for the ethyl methylene carbon. sdsu.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm its molecular weight. For this compound, an LC-MS analysis would show a primary peak in the chromatogram corresponding to the compound, and the associated mass spectrum would display a prominent ion corresponding to the protonated molecule [M+H]⁺. rsc.org This confirms the expected molecular weight of the compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass of an ion, allowing for the determination of the elemental formula of a compound. rsc.org For this compound, the experimentally determined exact mass of the molecular ion (e.g., [M+H]⁺) would be compared to the calculated theoretical mass for the formula C₁₁H₁₃INO₃. A close match between the observed and calculated masses provides strong evidence for the assigned elemental composition. For instance, a high-resolution mass spectrum might show the [M+H]⁺ ion with a calculated mass of 349.9935 and a found mass that is very close to this value. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. For this compound, the IR spectrum would be expected to display a series of distinct absorption bands corresponding to its constituent parts: the ester, the amide, the aromatic ring, and the carbon-iodine bond.

Based on established correlation tables for IR spectroscopy, the following characteristic peaks can be anticipated for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H stretch3300-3500
AmideC=O stretch (Amide I)1630-1680
AmideN-H bend (Amide II)1510-1570
EsterC=O stretch1715-1735
EsterC-O stretch1000-1300
Aromatic RingC-H stretch3000-3100
Aromatic RingC=C stretch1400-1600
AlkylC-H stretch2850-2960
Aryl-IodideC-I stretch485-600

The presence and precise positions of these bands in the experimental IR spectrum would provide definitive evidence for the chemical structure of this compound.

Single-Crystal X-ray Diffraction Analysis

Regrettably, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a specific entry for the crystal structure of this compound. The absence of this experimental data prevents a detailed discussion based on direct structural determination for this particular compound.

However, based on the known principles of crystallography and the analysis of structurally related compounds, we can hypothesize the key aspects that a single-crystal X-ray diffraction study of this compound would reveal.

Determination of Crystal System and Space Group

A single-crystal X-ray diffraction experiment would begin by determining the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction pattern would then lead to the determination of the space group, which describes the symmetry elements present within the crystal.

Analysis of Molecular Conformation and Interatomic Distances

Once the crystal structure is solved, the precise coordinates of each atom in the molecule can be determined. This allows for a detailed analysis of the molecular conformation, including the planarity of the benzene ring, the orientation of the ethyl ester and acetamido groups relative to the ring, and the dihedral angles between different parts of the molecule. Furthermore, precise interatomic distances and bond angles for all covalent bonds within the molecule would be obtained, providing valuable insights into the bonding characteristics.

Investigation of Intramolecular Interactions (e.g., N-H···I, C-H···O Bonding)

The detailed 3D structure would enable the investigation of potential intramolecular interactions. Of particular interest in this compound would be the possibility of intramolecular hydrogen bonds, such as an N-H···I interaction between the amide hydrogen and the adjacent iodine atom, or C-H···O interactions involving the ester or amide carbonyl groups. These interactions can significantly influence the molecule's conformation and stability.

Elucidation of Crystal Packing and Supramolecular Assembly

Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a concept known as crystal packing. This analysis would identify the key intermolecular interactions that govern the supramolecular assembly. In the case of this compound, one would expect to find a variety of non-covalent interactions, including:

Hydrogen Bonding: Intermolecular N-H···O hydrogen bonds between the amide groups of neighboring molecules are highly probable, leading to the formation of chains or sheets.

Halogen Bonding: The iodine atom could participate in halogen bonding (C-I···O or C-I···N) with electronegative atoms of adjacent molecules.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal structure.

Polymorphism Studies of Related Halogenated Benzoate (B1203000) Esters

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, research on related halogenated benzoate esters has shown that variations in crystallization conditions can lead to different packing arrangements and intermolecular interactions. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with a halogen atom, in this compound suggests that the potential for polymorphism exists. Further research would be necessary to explore this possibility.

Chemical Reactivity and Transformation Studies of Ethyl 4 Acetamido 3 Iodobenzoate

Cross-Coupling Reactions at the Aryl Iodine Position

The presence of an iodine atom on the benzene (B151609) ring makes ethyl 4-acetamido-3-iodobenzoate an excellent substrate for various palladium-catalyzed and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. rsc.orgicmpp.ro

The Suzuki-Miyaura coupling is a powerful method for creating a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. mdpi.com For this compound, this reaction allows for the introduction of a new aryl or vinyl group at the C-3 position of the benzene ring.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

A typical reaction involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comrsc.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

Aryl Halide SubstrateBoronic Acid/EsterCatalystBaseSolventProductYield (%)
4-IodoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Acetylbiphenyl95
Ethyl 4-iodobenzoate (B1621894) nist.govsigmaaldrich.comnist.gov2-Methylphenylboronic acidPd(OAc)₂K₃PO₄DMFEthyl 4-(2-methylphenyl)benzoate88
1-Bromo-4-iodobenzene(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂Et₃NTHFBis(4-bromophenyl)acetylene~90

This table presents data for analogous compounds to illustrate the typical conditions and outcomes of Suzuki-Miyaura coupling reactions.

The Negishi cross-coupling reaction provides another efficient route for C-C bond formation by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is particularly useful for the synthesis of biphenyl (B1667301) derivatives and other complex organic molecules. nih.gov

In the context of this compound, the Negishi coupling can be employed to introduce various alkyl, aryl, or vinyl groups at the position of the iodine atom. The reaction typically involves the in-situ formation of the organozinc reagent from an organolithium or Grignard reagent and a zinc halide.

A representative reaction is shown below:

Reaction Scheme for Negishi Cross-Coupling

The choice of catalyst, often a palladium or nickel complex with phosphine (B1218219) ligands, is crucial for the success of the reaction. researchgate.net The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

For this compound, the Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations. researchgate.net

The general reaction is depicted as follows:

Reaction Scheme for Sonogashira Coupling

Typical conditions for the Sonogashira coupling involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base, commonly an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. libretexts.orgresearchgate.net

Table 2: Examples of Sonogashira Coupling with Iodoarene Substrates

IodoareneAlkynePalladium CatalystCopper Co-catalystBaseSolventProductYield (%)
Iodobenzene (B50100)PhenylacetylenePd(OAc)₂CuIEt₃NDMFDiphenylacetylene98
4-IodoacetophenoneTrimethylsilylacetylene[Pd₃]⁺ complexNoneNaBH₄DMF4-((Trimethylsilyl)ethynyl)acetophenone>95
Ethyl 4-iodopicolinate ambeed.comPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFEthyl 4-(phenylethynyl)picolinate85

This table showcases representative Sonogashira coupling reactions with various iodoarenes to demonstrate the reaction's scope.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. rsc.orgnih.gov

This reaction allows for the direct introduction of a primary or secondary amine at the C-3 position of this compound.

A general representation of the Buchwald-Hartwig amination is:

Reaction Scheme for Buchwald-Hartwig Amination

The reaction requires a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. organic-chemistry.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-S and C-N bonds. google.comnih.gov These reactions are particularly attractive for large-scale synthesis due to the lower cost of copper catalysts. google.com

The coupling of this compound with thiols or amines can be achieved using a copper catalyst, typically CuI or Cu(OAc)₂, often in the presence of a ligand and a base. google.comrsc.org

Table 3: Examples of Copper-Catalyzed Coupling Reactions

Aryl HalideCoupling PartnerCopper CatalystLigandBaseSolventProductYield (%)
Aryl IodideThiolCuIEthylene glycolK₂CO₃IsopropanolAryl sulfideGood
Aryl IodideAmineCuINoneAqueous NH₃NoneAniline (B41778)Good
Aryl IodideAzole/Se powderCuINoneK₂CO₃DMSO2-Arylselanyl-azoleGood

This table provides examples of copper-catalyzed coupling reactions to illustrate the versatility of this methodology.

Reactions at the Amide Nitrogen

While the aryl iodine is the primary site for cross-coupling reactions, the amide nitrogen in this compound can also participate in chemical transformations. Although less common, reactions such as N-alkylation or N-arylation can be performed under specific conditions. These reactions would typically require a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with an electrophile. However, the reactivity of the aryl iodide generally dominates, making selective reactions at the amide nitrogen challenging without prior modification or protection of the iodo group. Further research is needed to fully explore the synthetic potential of the amide functionality in this molecule.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the acetamido group in this compound can undergo N-alkylation and N-arylation reactions, which are crucial for the synthesis of various derivatives. These reactions involve the substitution of the hydrogen atom on the nitrogen with an alkyl or aryl group, respectively.

N-arylation, in particular, is a significant transformation. One notable example is the synthesis of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates. researchgate.net In this process, the N-arylation is achieved by reacting this compound with various substituted arylthiazol-2-amines. This reaction highlights the utility of the compound in creating complex heterocyclic structures.

While direct N-alkylation of this compound is less commonly detailed in readily available literature, the principles of N-alkylation of similar secondary amides are well-established. These reactions typically proceed via deprotonation of the amide with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide or another electrophilic alkylating agent.

The success of these strategies is often dependent on the choice of catalyst, base, and solvent. For instance, copper-catalyzed N-arylation methods, such as the Ullmann condensation and Chan-Lam coupling, are frequently employed for forming C-N bonds with aryl halides. mdpi.com Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, also offer a powerful tool for N-arylation. mdpi.com Metal-free arylation techniques using hypervalent diaryliodonium salts have also emerged as a viable option. nih.gov

Transformations of the Ethyl Ester Moiety

The ethyl ester group in this compound is another key site for chemical modification, allowing for its conversion into other functional groups, primarily carboxylic acids and different esters.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-acetamido-3-iodobenzoic acid. This transformation can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of esterification and is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is reversible, and using a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is a more common and generally irreversible method for ester hydrolysis. chemguide.co.uklibretexts.org The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org The reaction produces the carboxylate salt (e.g., sodium 4-acetamido-3-iodobenzoate) and ethanol. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to yield the final carboxylic acid. chemguide.co.uk This two-step process is often preferred due to the irreversible nature of the initial hydrolysis and the ease of separating the products. chemguide.co.uk

Table 1: Comparison of Hydrolysis Methods for this compound

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Reagents Dilute strong acid (e.g., H₂SO₄, HCl), excess water Strong base (e.g., NaOH, KOH), water
Initial Product 4-acetamido-3-iodobenzoic acid and ethanol Sodium or potassium 4-acetamido-3-iodobenzoate and ethanol
Final Product 4-acetamido-3-iodobenzoic acid 4-acetamido-3-iodobenzoic acid (after acidification)
Reversibility Reversible Irreversible
Key Advantage Direct formation of the carboxylic acid Reaction goes to completion

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can be converted to other esters (e.g., methyl, propyl) through this reaction. Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In this method, the ester is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : This approach involves reacting the ester with an alkoxide. masterorganicchemistry.com The choice of alkoxide determines the resulting ester. For example, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) would produce mthis compound.

Table 2: Transesterification of this compound

Catalyst Type Reactant Typical Product
Acid (e.g., H₂SO₄) Methanol Mthis compound
Base (e.g., NaOCH₃) Methanol Mthis compound
Acid (e.g., H₂SO₄) Propanol Propyl 4-acetamido-3-iodobenzoate
Base (e.g., NaOC₃H₇) Propanol Propyl 4-acetamido-3-iodobenzoate

Investigation of Reaction Mechanisms and Intermediates

The reactions involving this compound proceed through well-understood organic chemistry mechanisms.

The acid-catalyzed hydrolysis and transesterification of the ethyl ester group follow a similar mechanistic pathway involving several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack on the carbonyl carbon by a water molecule (for hydrolysis) or an alcohol molecule (for transesterification), leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking nucleophile to one of the oxygen atoms of the original ester.

Elimination of ethanol (in hydrolysis) or the original alcohol of the ester (in transesterification) to reform the carbonyl group.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product.

In base-catalyzed hydrolysis (saponification) , the mechanism involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester to form a tetrahedral intermediate.

The collapse of this intermediate results in the elimination of the ethoxide ion as the leaving group, forming the carboxylic acid.

An acid-base reaction then occurs where the ethoxide ion deprotonates the carboxylic acid to form ethanol and the carboxylate anion. This final step is effectively irreversible and drives the reaction to completion.

For N-arylation reactions , the mechanisms are more varied and depend on the specific catalytic cycle employed. For instance, in a typical Buchwald-Hartwig amination , the mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by deprotonation of the amine and subsequent reductive elimination to form the N-aryl product and regenerate the palladium(0) catalyst.

The intermediates in these reactions are often highly reactive and not isolated. However, their existence is inferred from mechanistic studies and spectroscopic analysis. For example, the tetrahedral intermediate in ester hydrolysis is a cornerstone of our understanding of this reaction.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Acetamido 3 Iodobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For Ethyl 4-acetamido-3-iodobenzoate, DFT calculations, particularly using the B3LYP method with various basis sets, would provide significant insights into its molecular behavior. sigmaaldrich.com

Geometry Optimization and Energetic Landscapes

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For analogous compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to determine stable geometries. researchgate.net This process would elucidate key structural parameters for this compound, including bond lengths, bond angles, and dihedral angles. For instance, in similar structures, C-C bond lengths in the aromatic ring, C-N, and C=O bond lengths of the amide group, and the orientation of the ethyl ester group would be determined. researchgate.net The energetic landscape, explored through potential energy surface scans, would reveal the molecule's conformational flexibility and identify any significant energy barriers to rotation around single bonds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sigmaaldrich.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich acetamido group and the benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing ethyl benzoate (B1203000) moiety. The presence of the iodine atom would also influence the energies and distributions of these orbitals. Time-dependent DFT (TD-DFT) calculations are often employed to study electronic transitions and predict UV-visible spectra based on these orbital energies. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from an FMO analysis, based on typical values for similar organic molecules.

ParameterEnergy (eV)
EHOMO -6.5
ELUMO -1.8
Energy Gap (ΔE) 4.7

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net This analysis quantifies the stabilization energies associated with these interactions, which are indicative of hyperconjugative and resonance effects.

A representative table of NBO analysis findings might look as follows:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)a
LP(1) Nπ(C=O)50.2
LP(1) Nπ(Ar)15.8
π(C=C)Arπ(C=O)ester5.3
LP(2) Oesterπ(C=O)ester25.1
a E(2) represents the stabilization energy of the hyperconjugative interaction.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carbonyl groups in both the acetamido and ethyl ester functions, due to the high electronegativity of oxygen. The area around the iodine atom would also exhibit a region of interest, potentially showing both positive (the σ-hole) and negative characteristics. The hydrogen atom of the N-H group would likely show a positive potential (blue), making it a potential hydrogen bond donor. These maps provide a visual guide to the molecule's intermolecular interaction sites.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.gov

Quantification of Short Contacts and Interaction Fingerprints

For this compound, the fingerprint plot would likely reveal significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, which are typical for organic molecules. The presence of the N-H group and C=O groups suggests that N-H···O hydrogen bonds would be a prominent feature, appearing as sharp spikes in the fingerprint plot. The iodine atom would lead to I···H or I···O/N contacts, the nature and significance of which would be quantified. The relative percentages of these contacts provide a quantitative measure of the forces holding the molecules together in the crystal.

A summary of these contributions could be presented in a table like the one below:

Contact TypeContribution (%)
H···H40.5
O···H/H···O25.2
C···H/H···C18.1
I···H/H···I8.5
N···H/H···N3.7
Other4.0

This quantitative analysis of intermolecular interactions is crucial for understanding the crystal packing and the resulting physical properties of the solid state.

Lack of Available Data for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the computational chemistry and theoretical investigations of this compound.

Specifically, detailed studies and data required to populate the requested sections on "Comparative Analysis of Non-Covalent Interactions within Crystal Packing" and "Conformational Analysis and Energy Profiling" for this particular compound are not present in the currently accessible public domain. While information exists for structurally related molecules, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational analysis of this compound at this time. Further experimental and theoretical studies would be required to generate the necessary data for such an analysis.

Applications of Ethyl 4 Acetamido 3 Iodobenzoate As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Molecules

The strategic placement of functional groups on the aromatic ring of ethyl 4-acetamido-3-iodobenzoate makes it a highly useful precursor for the synthesis of intricate organic structures. The presence of the iodine atom is particularly significant, as it serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursor for Pharmacologically Relevant Scaffolds

One notable application is in the synthesis of compounds with potential as tyrosine kinase inhibitors . These enzymes play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general structure of some tyrosine kinase inhibitors shares features with derivatives of this compound, highlighting its potential as a starting point for the development of new targeted therapies.

Furthermore, the related compound, Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, which also contains an acetamido group, is utilized as a building block in medicinal chemistry for antiviral and anticancer research. This underscores the value of the acetamido functional group in the design of bioactive molecules.

The development of novel anticancer agents is another area where this building block shows promise. For instance, the synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which have demonstrated anti-tumor activity, involves metal-catalyzed domino reactions that could potentially be adapted to use starting materials like this compound. sigmaaldrich.com

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable intermediate for their construction. The reactivity of the iodinated position allows for the introduction of various substituents and the subsequent formation of diverse ring systems.

A significant application is in the synthesis of substituted benzimidazoles . researchgate.net This class of compounds is known to possess a wide range of biological activities, including antimicrobial and antiproliferative effects. While direct synthesis from this compound is a potential route, related studies demonstrate the importance of the substituted aniline (B41778) core in accessing these valuable scaffolds.

The synthesis of other heterocyclic systems, such as thiazoles , has also been explored. For example, ethyl 4-acetamidobenzoate can be a precursor to ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, which have shown potential biological activities. This transformation highlights the utility of the amino and adjacent positions for cyclization reactions to form five-membered heterocyclic rings.

The versatility of the iodobenzoate moiety is further demonstrated by its use in various palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions . rsc.orgnih.gov These powerful synthetic tools allow for the introduction of alkyne, alkene, and aryl groups, respectively, at the iodinated position, paving the way for the construction of a vast array of complex heterocyclic structures. For example, the Sonogashira coupling of aryl iodides with terminal alkynes is a well-established method for forming C(sp²)-C(sp) bonds, which are key synthons for many functionalized molecules. nih.gov

Role in Materials Science Research

The application of this compound extends beyond pharmaceuticals into the realm of materials science, where its unique chemical functionalities can be harnessed to create novel polymers and functional materials.

Synthesis of Functional Polymers or Precursors

The reactive sites on this compound make it a potential monomer or a precursor to monomers for the synthesis of functional polymers. The ester group can undergo polymerization, and the iodo and acetamido groups can be either pre- or post-polymerization modified to impart specific properties to the resulting polymer.

For instance, related benzoate (B1203000) derivatives, such as ethyl-4-dimethyl aminobenzoate, have been used in photoinitiator systems for the visible light polymerization of epoxy monomers. rsc.org This suggests that with appropriate modification, this compound could be incorporated into light-curable polymer systems.

The general field of functional monomers is vast, with various groups like halogens and carboxylic derivatives being used to create specialty polymers. While direct polymerization of this compound is not widely documented, its structure aligns with the characteristics of a functional monomer that could be explored for creating new materials with tailored properties.

Development of Novel Reagents and Catalysts

The reactivity of the carbon-iodine bond in this compound makes it a candidate for the development of novel reagents and catalysts.

The iodinated aromatic ring can be transformed into a variety of organometallic reagents. For example, the related compound ethyl 4-iodobenzoate (B1621894) can be used to synthesize polyfunctional organometallic reagents like p-carbomethoxyphenylmagnesium bromide. researchgate.net Such reagents are valuable building blocks for constructing complex molecular architectures.

Furthermore, the development of novel catalysts is an active area of research. While there are no specific reports of this compound being used to synthesize a catalyst, its structure lends itself to the possibility of being a ligand precursor. The acetamido group and the ester could potentially coordinate with metal centers, and the aromatic backbone could be further functionalized to tune the catalyst's electronic and steric properties. The use of bionanohybrids as catalysts in Heck coupling reactions of iodobenzene (B50100) showcases the ongoing innovation in catalyst design where versatile organic molecules play a crucial role.

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthesis Routes

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on Ethyl 4-acetamido-3-iodobenzoate should prioritize the exploration of sustainable and green synthesis routes to minimize waste and avoid hazardous reagents.

Current industrial methods for the iodination of aromatic compounds often rely on molecular iodine in the presence of an oxidizing agent or a strong acid catalyst, which can generate significant waste. manac-inc.co.jp A promising area of future research lies in the development of organocatalytic iodination methods. For instance, the use of thiourea (B124793) derivatives as organocatalysts with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source has been shown to be effective for the iodination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org Investigating the applicability of such systems to the synthesis of this compound from its non-iodinated precursor, Ethyl 4-acetamidobenzoate, could lead to a milder and more selective process.

Iodinating SystemCatalyst/PromoterPotential Advantages
I₂ / H₂O₂Acid catalystWater as a benign solvent, atom-economical oxidant
KI / NaNO₂ (aerobic)Acidic mediaUse of inexpensive KI, aerobic oxidation
N-Iodosuccinimide (NIS)Trifluoroacetic acidMild conditions, high regioselectivity
1,3-Diiodo-5,5-dimethylhydantoin (DIH)ThioureaOrganocatalytic, mild conditions

Investigation of Novel Catalytic Transformations

The iodine atom in this compound is a prime handle for a variety of catalytic cross-coupling reactions, offering a gateway to a vast array of more complex molecules. Future research should focus on expanding the repertoire of catalytic transformations beyond currently known applications.

Palladium-catalyzed cross-coupling reactions are a well-established tool for forming carbon-carbon and carbon-heteroatom bonds with iodoarenes. nih.gov While reactions like the Suzuki-Miyaura coupling of iodoarenes with boronic acids are common, there is significant scope for exploring less conventional coupling partners. researchgate.net For instance, investigating Sonogashira couplings with terminal alkynes could lead to the synthesis of novel acetylenic derivatives with potential applications in materials science or as precursors to complex heterocyclic systems. acs.org Similarly, Buchwald-Hartwig amination reactions could be employed to introduce diverse amine functionalities, expanding the accessible chemical space.

Beyond palladium, other transition metals such as copper and nickel are gaining prominence in cross-coupling chemistry. Copper-catalyzed Ullmann-type reactions for N-arylation are a classic yet continually evolving field, and their application to this compound could provide access to a range of N-arylated derivatives. mdpi.com More recently, nickel-catalyzed cross-couplings, sometimes in conjunction with photoredox catalysis, have shown remarkable functional group tolerance and unique reactivity. nih.gov Exploring these modern catalytic systems could unlock transformations that are challenging with traditional palladium catalysts.

Hypervalent iodine compounds, which can be generated in situ from iodoarenes, are powerful reagents in their own right and can also act as catalysts. rsc.org Research into the oxidative cyclization of derivatives of this compound, catalyzed by the iodine atom itself, could lead to novel heterocyclic scaffolds. organic-chemistry.org The following table summarizes potential novel catalytic transformations for investigation.

Reaction TypeCatalyst SystemPotential Products
Sonogashira CouplingPd/CuAryl-alkynes
Buchwald-Hartwig AminationPalladiumN-Aryl amines
Ullmann CondensationCopperDiaryl ethers, N-aryl amides
Nickel-Catalyzed Cross-CouplingNickelBiaryls, alkylated arenes
Hypervalent Iodine CatalysisIodine(III/V)Functionalized heterocycles

Development of Advanced Materials Based on Derivatives

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials with tailored properties. Future research should explore the incorporation of this moiety into polymers and other functional materials.

The ability to undergo cross-coupling reactions allows for the synthesis of π-extended systems. By reacting this compound with suitable difunctional coupling partners, it could be incorporated as a monomer into conjugated polymers. The presence of the acetamido and ester groups could impart desirable properties such as solubility and processability, while also influencing the electronic and optical properties of the resulting materials. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The acetamido group also provides a site for hydrogen bonding, which can be exploited in the design of supramolecular materials. Derivatives of this compound could be designed to self-assemble into well-ordered structures, such as liquid crystals or gels. The iodinated phenyl ring could also participate in halogen bonding, another non-covalent interaction that is increasingly being used for the rational design of crystal structures and functional materials.

Furthermore, the development of borazine-based materials, which are isosteres of benzene (B151609), has been a subject of interest. The synthesis of iodinated hexa-aryl borazines has been reported as a route to more complex functional materials. rsc.org Investigating the incorporation of the this compound motif into such inorganic-organic hybrid materials could lead to novel properties.

In-depth Mechanistic Studies of Challenging Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new ones. Future research should include in-depth mechanistic studies of challenging reactions involving this compound.

The regioselectivity of reactions on the substituted benzene ring is a key area for investigation. For example, in electrophilic aromatic substitution reactions, the directing effects of the acetamido, iodo, and ester groups can be complex and competing. Detailed kinetic and computational studies could elucidate the factors that govern the regiochemical outcome of such reactions.

The mechanisms of the novel catalytic transformations discussed in section 7.2 should also be a focus of research. For instance, in palladium-catalyzed reactions, understanding the oxidative addition, transmetalation, and reductive elimination steps with a sterically hindered and electronically complex substrate like this compound is essential for optimizing reaction conditions and catalyst design. nih.gov The potential for side reactions, such as dehalogenation or homocoupling, should also be mechanistically investigated.

Modern techniques such as in situ spectroscopy (e.g., NMR, IR) and computational chemistry (e.g., Density Functional Theory - DFT) can provide valuable insights into reaction intermediates and transition states. acs.org For example, DFT calculations could be used to predict the most likely pathways for complex reactions and to understand the role of the catalyst and ligands. Such studies will not only benefit the chemistry of this compound but will also contribute to a broader understanding of reactivity and mechanism in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ethyl 4-acetamido-3-iodobenzoate, and how can reaction conditions be optimized?

  • Answer : A common synthesis route involves nucleophilic iodination of 4-acetamidobenzoate derivatives. For example, refluxing 4-acetamido-3-bromobenzoate with sodium iodide in absolute ethanol and glacial acetic acid (1:1.2 molar ratio) at 70–80°C for 4–6 hours. Monitor progress via thin-layer chromatography (TLC) and purify the product using recrystallization (ethanol/water mixtures) to achieve >95% purity. Optimize yields by adjusting reaction time, temperature, and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve aromatic protons (δ 7.5–8.2 ppm) and carbonyl groups (amide C=O at ~168 ppm).
  • IR Spectroscopy : Confirm amide (1650 cm⁻¹) and ester (1720 cm⁻¹) functionalities.
  • X-ray Crystallography : Employ SHELXL for structural refinement. Collect data at 100 K to minimize thermal motion artifacts. The iodine atom’s heavy atom effect aids in phasing .
  • HRMS : Validate molecular mass ([M+H]+ expected: ~348.97 g/mol).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in amber glass vials at 4°C to prevent photodegradation. Dispose of waste via halogen-specific protocols per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

  • Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p) basis set). If discrepancies persist, assess solvent effects (e.g., DMSO vs. gas-phase calculations) or check for conformational flexibility. For crystallographic data, ensure SHELXL refinement parameters (R-factor < 5%) align with literature standards .

Q. What strategies are recommended for designing catalytic studies involving this compound as a substrate or intermediate?

  • Answer :

  • Cross-Coupling Reactions : Screen palladium catalysts (e.g., Pd(PPh3)4) with ligands (Xantphos) in DMF at 100°C. Monitor aryl-iodide reactivity via GC-MS.
  • DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), base (K2CO3, Cs2CO3), and solvent (THF, toluene) to optimize yield.
  • Mechanistic Probes : Use deuterium labeling or radical traps (TEMPO) to distinguish SN2 vs. radical pathways .

Q. How should researchers approach the analysis of competing reaction pathways in the iodination of 4-acetamidobenzoate derivatives?

  • Answer :

  • Kinetic Studies : Compare rates of iodination using N-iodosuccinimide (NIS) vs. I2. Track intermediates via LC-MS.
  • Hammett Plots : Correlate substituent effects (σpara values) with regioselectivity.
  • Computational Modeling : Map energy barriers (DFT) for electrophilic vs. nucleophilic pathways. Validate with isotopic labeling (13C/18O) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference multiple techniques (e.g., NMR, XRD, HRMS) and consult crystallographic databases (CCDC) to verify structural assignments .
  • Experimental Design : Use control reactions (e.g., iodine-free conditions) to isolate side products. For reproducibility, document solvent purity (HPLC-grade ethanol) and drying methods (MgSO4 vs. molecular sieves) .

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